5-Bromo-7-fluorochroman-4-one
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Overview
Description
5-Bromo-7-fluorochroman-4-one is a heterocyclic compound with the molecular formula C9H6BrFO2 It is a derivative of chromanone, featuring bromine and fluorine substituents at the 5 and 7 positions, respectively
Mechanism of Action
5-Bromo-7-fluorochroman-4-one: (also known as chromanone ) is a heterobicyclic compound with a unique structure. Structurally, it is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). Unlike chromone, it lacks a C2-C3 double bond, which sets it apart. This minor difference leads to significant variations in biological activities .
Action Environment:
Environmental factors play a role:
Remember, while chromanone shows promise in various pharmacological activities, more research is needed to optimize its synthesis methods and understand its full potential. 🧪🔬
: Kamboj, S., & Singh, R. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47(1), 75–111. Read more
Biochemical Analysis
Biochemical Properties
Chromanone, a structurally similar compound, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the structural similarity to chromanone, it is possible that 5-Bromo-7-fluorochroman-4-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluorochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The chromanone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted chromanones depending on the reagents used.
Oxidation Products: Oxidized derivatives of chromanone.
Reduction Products: Reduced forms of chromanone, such as chromanols.
Scientific Research Applications
5-Bromo-7-fluorochroman-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5-fluorochroman-4-one
- 5-Bromo-7-chlorochroman-4-one
- 5-Fluoro-7-bromochroman-4-one
Uniqueness
5-Bromo-7-fluorochroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms at specific positions can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWPXAFESISPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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